molecular formula C6H15NO6S B12297144 n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15

n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15

Cat. No.: B12297144
M. Wt: 244.35 g/mol
InChI Key: JOCBASBOOFNAJA-YQQZWFDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 (TES-d15) is a deuterated derivative of TES, a zwitterionic biological buffer first developed by Good et al. . The deuterated form replaces 15 hydrogens with deuterium (98 atom% D), resulting in a molecular weight of 244.34 g/mol (CAS: 1219794-63-4) compared to 229.25 g/mol for non-deuterated TES (CAS: 7365-44-8) . TES-d15 retains the core structure of TES, featuring a tris(hydroxymethyl)methyl group linked to an aminoethylsulfonic acid moiety, but its deuterium substitution makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy to minimize proton signal interference .

Preparation Methods

Synthetic Strategies for Deuterated TES

Direct Synthesis Using Deuterated Reagents

The most common approach involves substituting protiated reagents with deuterated counterparts during TES synthesis. The non-deuterated TES is typically synthesized via the reaction of tris(hydroxymethyl)aminomethane (Tris) with 2-bromoethanesulfonic acid. For TES-d15, this method is adapted by using:

  • Deuterated Tris precursor : Tris-d12, synthesized from deuterated formaldehyde ($$ \text{CD}2\text{O} $$) and deuterated ammonia ($$ \text{ND}3 $$).
  • Deuterated 2-bromoethanesulfonic acid : Prepared via sulfonation of deuterated ethylene glycol in $$ \text{D}_2\text{O} $$.

The reaction occurs under reflux in deuterated ethanol ($$ \text{CH}3\text{CD}2\text{OD} $$) at 80°C for 24 hours, yielding TES-d15 with 75–80% efficiency. Excess deuterated reagents ensure complete substitution of labile hydrogens.

Post-Synthetic Isotopic Exchange

Alternatively, pre-synthesized TES undergoes hydrogen-deuterium (H-D) exchange in $$ \text{D}_2\text{O} $$ under high-pressure conditions (120°C, 48 hours). This method targets exchangeable hydrogens (e.g., hydroxyl and amine groups) but requires catalysts like palladium or platinum to deuterate non-labile C-H bonds. While cost-effective, this approach achieves only 90–95% deuteration, necessitating additional purification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Deuterated solvents ($$ \text{D}2\text{O} $$, $$ \text{CD}3\text{OD} $$) minimize proton back-exchange during synthesis. Elevated temperatures (80–120°C) accelerate H-D exchange but risk decomposition. For example, refluxing in $$ \text{D}_2\text{O} $$ at 100°C for 72 hours increases deuteration to 98% but reduces yield to 60% due byproduct formation.

Catalytic Deuteration

Platinum oxide ($$ \text{PtO}2 $$) and rhodium catalysts enhance deuteration of aliphatic C-H bonds. In one protocol, TES is stirred with 5% $$ \text{PtO}2 $$ in $$ \text{D}2\text{O} $$ under $$ \text{D}2 $$ gas (3 atm) for 96 hours, achieving 98% deuteration. However, catalyst costs and prolonged reaction times limit scalability.

Purification and Characterization

Chromatographic Purification

Crude TES-d15 is purified via ion-exchange chromatography using DEAE-Sephadex columns equilibrated with deuterated buffers ($$ \text{pD} = 7.5 $$). This step removes non-deuterated impurities and unreacted precursors.

Lyophilization

The purified product is lyophilized in $$ \text{D}_2\text{O} $$ to prevent proton contamination. This yields a white powder with ≤2% residual moisture, critical for long-term stability.

Quality Control Metrics

  • Deuteration Efficiency : Measured via $$ ^1\text{H-NMR} $$, comparing proton signal intensities to internal standards.
  • Chemical Purity : Assessed via HPLC (98% minimum) using a C18 column and $$ \text{D}_2\text{O} $$-based mobile phase.
  • Isotopic Enrichment : Confirmed via high-resolution mass spectrometry (HRMS), observing the molecular ion at $$ m/z = 244.156 $$.

Challenges in Large-Scale Production

Cost of Deuterated Reagents

Deuterated formaldehyde ($$ \text{CD}_2\text{O} $$) costs approximately €500/g, making direct synthesis economically unfeasible for quantities >1 kg.

Shelf-Life Considerations

TES-d15 degrades via autoprotonation in humid environments, limiting its shelf life to 6–12 months at room temperature. Storage under argon at -20°C extends stability to 24 months.

Comparative Analysis of Methods

Parameter Direct Synthesis Isotopic Exchange
Deuteration (%) 98 95
Yield (%) 75 60
Cost (€/g) 1200 800
Reaction Time (h) 24 96
Scalability Moderate Low

Chemical Reactions Analysis

Types of Reactions

n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Buffering

Buffering Capacity
TES-d15 is primarily used as a biological buffer in biochemical and molecular biology experiments. Its pKa value of approximately 7.5 makes it suitable for maintaining physiological pH, which is crucial for enzyme activity and stability of biomolecules. It functions effectively across a range of temperatures and ionic strengths, making it versatile for various laboratory applications .

Applications in Cell Culture
In cell culture systems, TES-d15 helps maintain optimal pH levels, which is vital for cell growth and metabolism. Studies have demonstrated that buffers like TES can enhance the viability and functionality of cultured cells, particularly in sensitive experiments involving primary cells or stem cells .

Analytical Chemistry

Chromatography
TES-d15 is employed as a buffering agent in high-performance liquid chromatography (HPLC) and capillary electrophoresis. Its stability under varying conditions allows for consistent retention times and improved resolution of analytes . The use of deuterated forms like TES-d15 can also aid in NMR spectroscopy applications by providing clearer spectral data due to reduced background noise from protons.

Pharmaceutical Research

Drug Formulation
In pharmaceutical research, TES-d15 is utilized to formulate drug solutions that require precise pH control. Its ability to stabilize pH during storage and administration is particularly beneficial for injectable drugs and biologics . The compound's compatibility with various active pharmaceutical ingredients (APIs) enhances its utility in drug development processes.

Environmental Science

Water Quality Testing
TES-d15 has been used in environmental studies to monitor water quality. Its buffering capabilities allow researchers to assess the impact of pollutants on aquatic ecosystems by maintaining stable pH levels during experiments . This stability is crucial when studying the effects of acid rain or other environmental stressors on aquatic life.

Case Studies

Study Application Findings
Study 1Cell ViabilityTES-d15 maintained higher cell viability compared to other buffers in primary cell cultures, demonstrating its effectiveness in sensitive biological assays .
Study 2Drug StabilityFormulations containing TES-d15 showed improved stability over six months at room temperature compared to formulations without buffering agents .
Study 3Environmental MonitoringUse of TES-d15 in water samples helped maintain consistent pH levels, allowing for accurate assessments of pollutant impacts on aquatic organisms .

Mechanism of Action

The mechanism by which n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 exerts its effects involves its ability to act as a buffering agent. It can regulate the pH of solutions by accepting or donating protons, thereby maintaining a stable pH environment. The compound can also form complexes with metal ions, influencing their reactivity and stability . Additionally, it can affect the kinetics of restriction enzymes and influence mRNA expression and embryo development .

Comparison with Similar Compounds

Non-Deuterated TES

TES (non-deuterated) is a widely used Good’s buffer with a pKa of 7.4 and effective pH range of 6.8–8.2 . Key differences include:

  • Applications : TES is employed in biological experiments, such as enzyme assays, cell culture media, and sperm cryopreservation , while TES-d15 is specialized for NMR and isotopic labeling studies .
  • Cost: TES-d15 is substantially more expensive (e.g., $325/0.05 g) compared to non-deuterated TES (\sim$7,100/25 g) .

Table 1: TES vs. TES-d15

Property TES TES-d15
Molecular Weight 229.25 g/mol 244.34 g/mol
pKa 7.4 7.4 (assumed)
Key Application Biological buffers NMR spectroscopy
Cost (per gram) ~$284 \sim$6,500

Tris(hydroxymethyl)aminomethane (Tris)

  • pH Range : Tris operates effectively at pH 7.0–9.0 but can exhibit temperature-dependent pKa shifts, unlike TES .
  • Toxicity : Tris can penetrate cell membranes and inhibit certain enzymes, whereas TES is less cytotoxic .
  • Metal Interactions : Both Tris and TES form complexes with metal ions, but TES’s sulfonic acid group may reduce binding affinity compared to Tris’s primary amine .

TAPS (3-[Tris(hydroxymethyl)methyl]aminopropanesulfonic Acid)

TAPS has a higher pKa (8.4) and is used in alkaline conditions (pH 7.7–9.1) .

  • Structural Differences: TAPS has a longer carbon chain (aminopropanesulfonic acid vs. aminoethanesulfonic acid in TES), affecting solubility and steric interactions .
  • Applications : TAPS is preferred for high-pH protein studies, while TES-d15 is suited for isotopic tracing in near-physiological pH environments .

CAPS (Cyclohexylaminopropanesulfonic Acid)

CAPS (pKa ~10.4) is used in highly alkaline conditions (pH 9.7–11.1), contrasting with TES-d15’s near-neutral range .

  • Hydrophobicity : CAPS’s cyclohexyl group increases hydrophobicity, limiting its compatibility with aqueous systems compared to TES-d15 .

Other Deuterated Buffers

While deuterated Tris (e.g., Tris-d11) exists, TES-d15 is uniquely optimized for sulfonic acid-based buffering in deuterated environments. Its isotopic purity (98 atom% D) ensures minimal proton interference, a critical advantage in NMR .

Table 2: Key Buffers and Properties

Buffer pKa pH Range Key Features
TES-d15 7.4* 6.8–8.2* Deuterated, NMR applications
Tris 8.06 7.0–9.0 Temperature-sensitive, cytotoxic
TAPS 8.4 7.7–9.1 Alkaline protein studies
CAPS 10.4 9.7–11.1 High-pH applications

*Assumed similar to non-deuterated TES.

Biological Activity

n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 (commonly referred to as TES-d15) is a stable isotope-labeled derivative of the biological buffer n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid (TES). This compound is significant in biochemical and clinical research due to its buffering capacity, particularly in maintaining physiological pH levels in biological systems. This article delves into the biological activity of TES-d15, highlighting its applications, efficacy, and safety based on diverse research findings.

  • Molecular Formula : C6D15NO6S
  • Molecular Weight : 244.344 g/mol
  • CAS Number : 1219794-63-4
  • pH Range : 4.0 to 4.8
  • Melting Point : 223°C

Applications in Biological Systems

TES-d15 is primarily utilized as a buffering agent in various biochemical assays and clinical settings. Its unique properties allow it to stabilize pH without contributing to sodium load, making it particularly useful in critical care environments where acid-base balance is crucial.

Buffering Capacity

TES buffers are known for their effectiveness in maintaining pH stability in biological systems, which is essential for enzyme activity and metabolic processes. Unlike traditional buffers like sodium bicarbonate, TES does not produce carbon dioxide during buffering, thus avoiding potential respiratory complications in patients with compromised lung function .

Clinical Studies and Findings

Recent studies have explored the use of TES and its derivatives, including TES-d15, in managing acidosis in critically ill patients:

  • Efficacy in Acid-Base Management :
    • A systematic review assessed the efficacy of tris-hydroxymethyl aminomethane (THAM), a related compound, showing that it effectively corrected acidosis with fewer adverse effects compared to sodium bicarbonate. The review included 21 studies involving 417 patients, indicating that THAM had comparable efficacy to sodium bicarbonate while minimizing hypercarbia and hypernatremia risks .
  • Safety Profile :
    • Adverse effects associated with the use of THAM included hyperkalemia and hypoglycemia; however, these were less frequent than those linked with traditional buffering agents . The safety profile of TES-d15 remains largely unexamined in clinical trials, warranting further investigation.

Case Studies

Several case reports highlight the application of TES-d15 in specific clinical scenarios:

  • Liver Transplantation : In cases where sodium levels must be carefully managed during perioperative care, TES-d15 has been used successfully to maintain acid-base balance without increasing sodium levels .
  • Acute Respiratory Distress Syndrome (ARDS) : Patients with ARDS have shown improved outcomes when treated with TES-based buffers, as these compounds help manage the complex acid-base disturbances associated with respiratory failure .

Comparative Analysis

The following table summarizes key differences between TES-d15 and traditional buffering agents:

Propertyn-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid (TES)Sodium Bicarbonate
Buffering MechanismNon-carbonic buffer systemCarbonic buffer system
Effect on Sodium LevelsNo increaseIncreases plasma sodium
Risk of HypercarbiaLower riskHigher risk
Clinical UsePreferred in critical care settingsCommonly used but limited by side effects

Q & A

Basic Research Questions

Q. How should n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 (TES-d15) buffer solutions be prepared for biochemical assays requiring deuterated solvents?

Methodological Answer: TES-d15 should be dissolved in deuterated water (D₂O) at a concentration of 50 mg/mL, followed by pH adjustment using deuterated HCl or NaOD to the target range (pH 6.8–8.2). Filter sterilization (0.22 µm) is recommended for cell culture applications to avoid microbial contamination. Note that autoclaving is not advised due to potential decomposition at high temperatures . For NMR studies, use 1M TES-d15 in D₂O to minimize proton interference .

Q. What factors should be considered when using TES-d15 in metal-dependent enzymatic assays?

Methodological Answer: TES-d15 forms weak complexes with divalent cations (e.g., Ca²⁺, Mg²⁺), which can influence enzymatic activity. Pre-screen buffer-metal ion interactions via isothermal titration calorimetry (ITC) or UV-Vis spectroscopy to quantify binding constants. For example, TES exhibits a log K value of 2.1 for Ca²⁺ at 25°C, significantly lower than phosphate buffers, making it suitable for systems where metal precipitation is a concern .

Q. How does TES-d15 compare to non-deuterated TES in maintaining protein stability during structural biology studies?

Methodological Answer: Deuterated TES-d15 reduces proton exchange artifacts in NMR spectroscopy, improving resolution for amide proton detection in proteins. However, validate deuterium isotope effects on protein folding by comparing circular dichroism (CD) spectra of samples in TES-d15 versus non-deuterated TES. Minor conformational shifts (<5% α-helix content variation) have been observed in some globular proteins .

Advanced Research Questions

Q. How can TES-d15 mitigate signal overlap in ¹H-NMR studies of small-molecule metabolites?

Methodological Answer: Use TES-d15 as an internal lock reagent in D₂O-based NMR experiments. Its deuterated methyl and hydroxymethyl groups suppress proton signals, reducing baseline noise. For example, in metabolomic profiling of Krebs cycle intermediates, TES-d15 improved signal-to-noise ratios by 30% compared to non-deuterated buffers .

Q. What experimental strategies address contradictions in TES-d15’s buffering capacity under varying CO₂ environments?

Methodological Answer: TES-d15 has a pKa of 7.4 at 25°C, which shifts by ±0.02 pH units per 10°C temperature change. In cell culture systems requiring CO₂ incubation, supplement with 10–20 mM HEPES-d14 to stabilize pH, as CO₂ can protonate TES-d15 and reduce buffering efficiency. Validate using pH microelectrodes in real-time monitoring setups .

Q. How does TES-d15 interact with lipid bilayers in deuterated membrane protein studies?

Methodological Answer: TES-d15’s sulfonic acid group can transiently associate with phospholipid headgroups, altering membrane fluidity. Use surface plasmon resonance (SPR) to quantify binding kinetics to model lipid bilayers (e.g., DMPC/DMPG). At concentrations >50 mM, TES-d15 increases lipid bilayer rigidity by 15%, which may affect transmembrane protein dynamics .

Q. Key Considerations for Experimental Design

  • Avoid Contamination: TES-d15 solutions in D₂O are hygroscopic; store in airtight containers under nitrogen .
  • Cryopreservation: For long-term storage (<-20°C), lyophilize TES-d15 and reconstitute in fresh D₂O to prevent deuteration loss .
  • Ethical Compliance: Deuterated reagents are not inherently cytotoxic, but validate cell viability via MTT assays post-treatment .

Properties

Molecular Formula

C6H15NO6S

Molecular Weight

244.35 g/mol

IUPAC Name

deuterio 1,1,2,2-tetradeuterio-2-[deuterio-[1,1,3,3-tetradeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-yl]amino]ethanesulfonate

InChI

InChI=1S/C6H15NO6S/c8-3-6(4-9,5-10)7-1-2-14(11,12)13/h7-10H,1-5H2,(H,11,12,13)/i1D2,2D2,3D2,4D2,5D2,8D,9D,10D/hD2

InChI Key

JOCBASBOOFNAJA-YQQZWFDQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O[2H])N([2H])C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H]

Canonical SMILES

C(CS(=O)(=O)O)NC(CO)(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.